tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1414475-01-6
VCID: VC2713386
InChI: InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-8-9-20-11-12(10-19-20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,18,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)OC(C)(C)C
Molecular Formula: C16H28BN3O4
Molecular Weight: 337.2 g/mol

tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

CAS No.: 1414475-01-6

Cat. No.: VC2713386

Molecular Formula: C16H28BN3O4

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate - 1414475-01-6

Specification

CAS No. 1414475-01-6
Molecular Formula C16H28BN3O4
Molecular Weight 337.2 g/mol
IUPAC Name tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate
Standard InChI InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-8-9-20-11-12(10-19-20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,18,21)
Standard InChI Key REFRJKFVMSRUEM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound characterized by its distinctive molecular structure composed of several key functional groups. The compound contains a pyrazole heterocyclic core with a boronic acid pinacol ester at the 4-position, while the 1-position is substituted with an ethyl linker that bears a tert-butyl carbamate group . This unique structural arrangement contributes to its utility in various chemical applications, particularly in synthetic organic chemistry and pharmaceutical development.

Basic Information and Identifiers

The fundamental chemical characteristics and identifiers of the compound are outlined in the following table:

ParameterValue
CAS Number1414475-01-6
Molecular FormulaC16H28BN3O4
Molecular Weight337.22 g/mol
IUPAC Nametert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate
InChIInChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-8-9-20-11-12(10-19-20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,18,21)
InChI KeyREFRJKFVMSRUEM-UHFFFAOYSA-N
SMILESO=C(OC(C)(C)C)NCCN1N=CC(B2OC(C)(C)C(C)(C)O2)=C1

The compound's structure incorporates several distinctive functional groups that contribute to its chemical behavior and applications . The presence of the pyrazole ring provides aromatic character and potential for π-π interactions, while the boronic ester group acts as a chemical handle for functionalization through various coupling reactions. The tert-butyl carbamate group serves as a protected amino functionality, offering opportunities for further chemical transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is essential for its effective utilization in research and synthesis applications. These properties influence its handling, storage, and reactivity in various chemical transformations.

PropertyValueSource
Physical StateSolid
Topological Polar Surface Area (TPSA)74.61 Ų
Calculated LogP1.707
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds4

The compound's moderate lipophilicity (LogP of 1.707) suggests a balance between aqueous solubility and membrane permeability, which is advantageous for its potential applications in medicinal chemistry . The presence of six hydrogen bond acceptors and one hydrogen bond donor aligns with Lipinski's Rule of Five, indicating potential drug-like properties.

Chemical Stability and Reactivity

The chemical stability of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is influenced by its constituent functional groups. The boronic ester moiety is generally stable under mild conditions but can undergo various transformations, particularly in the presence of oxidizing agents or under basic conditions . The tert-butyl carbamate group provides protection for the amine functionality but can be cleaved under acidic conditions to reveal the free amine.

The compound should be stored under inert atmosphere at 2-8°C to maintain its stability and prevent degradation . This storage recommendation highlights the compound's sensitivity to oxidative conditions and potential for degradation when exposed to air or moisture over extended periods.

Synthesis and Preparation Methods

The synthesis of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple reaction steps with careful consideration of reaction conditions to preserve the integrity of the boronic ester functionality.

Synthetic Routes

A common synthetic approach involves the reaction between 4-pyrazoleboronic acid pinacol ester and tert-butyl N-(2-bromoethyl)carbamate . This synthetic route utilizes a nucleophilic substitution reaction where the pyrazole nitrogen acts as a nucleophile, displacing the bromine from tert-butyl N-(2-bromoethyl)carbamate to form the desired product.

The synthesis can be represented by the following reaction scheme:

  • 4-Pyrazoleboronic acid pinacol ester (reagent)

  • tert-Butyl N-(2-bromoethyl)carbamate (reagent)

  • Base (typically potassium carbonate or cesium carbonate)

  • Polar aprotic solvent (DMF, acetonitrile, etc.)

  • Moderate heating (50-80°C)

  • Purification (typically by column chromatography)

Key Intermediate - 4-Pyrazoleboronic Acid Pinacol Ester

  • Miyaura borylation of 4-halopyrazoles using bis(pinacolato)diboron (B2pin2) and a palladium catalyst

  • Direct C-H borylation of pyrazole using iridium catalysts and B2pin2

  • Metallation of pyrazole followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Recent advancements in the synthesis of pyrazole-4-pinacolato diboron derivatives include the use of trimethylbenzene as a stable solvent during the reaction, which reduces side reactions and simplifies industrial-scale production .

Chemical Reactions and Transformations

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can participate in various chemical reactions, primarily due to the reactivity of the boronic ester group and the protected amine functionality.

Suzuki-Miyaura Coupling Reactions

One of the most significant applications of this compound is in Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds . These reactions typically require:

  • A palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3)

  • A base (e.g., K2CO3, K3PO4, Cs2CO3)

  • A suitable solvent system (e.g., THF/H2O, dioxane/H2O, DMF)

  • Heating (60-100°C)

The boronic ester functionality in the compound makes it particularly valuable in medicinal chemistry and materials science, where the formation of carbon-carbon bonds is crucial for creating complex molecular architectures .

Deprotection of the Carbamate Group

The tert-butyl carbamate group in the compound serves as a protecting group for the amine functionality and can be selectively removed under acidic conditions to reveal the free amine. Common deprotection methods include:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Hydrogen chloride in dioxane or ethyl acetate

  • Formic acid

This deprotection step is often employed in the late stages of synthetic sequences to unmask the amine functionality for further transformations or to generate the final target compound.

Applications in Scientific Research

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate serves as a valuable building block in various research areas, particularly in synthetic organic chemistry and pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound functions as an important intermediate in the synthesis of biologically active molecules, particularly those containing pyrazole scaffolds . Pyrazole-containing compounds have demonstrated various biological activities, including:

  • Anti-inflammatory properties

  • Analgesic effects

  • Anticancer activity

  • Antiviral properties

  • Antimicrobial effects

Biological Activity and Pharmaceutical Relevance

While tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate itself has limited documented biological activity, it serves as a precursor to compounds with significant pharmaceutical relevance.

Precursor to Bioactive Compounds

  • Kinase inhibitors - Compounds derived from this structure have been investigated as inhibitors of various kinases, including TrkA

  • Neuroprotective agents - Similar tert-butyl carbamate derivatives have shown potential neuroprotective effects against amyloid-beta-induced toxicity

  • Anti-inflammatory agents - Pyrazole derivatives are well-known for their anti-inflammatory properties

Structure-Activity Relationships

Research on related pyrazole-boronic ester compounds has revealed important structure-activity relationships (SAR) that guide the design of more potent and selective bioactive molecules . For instance, in the development of TrkA inhibitors, it was observed that:

  • Aromatic moieties containing hydrogen bond forming atoms generally enhance potency

  • The specific combination of substituents at different positions strongly influences the biological activity

  • Pyrazole-containing compounds often demonstrate favorable pharmacokinetic profiles

This information provides valuable guidance for the utilization of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate in the synthesis of potential therapeutic agents.

Comparison with Related Compounds

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate belongs to a family of pyrazole-boronic ester derivatives with varying structural features. Comparing this compound with its structural analogs provides insights into the influence of structural modifications on chemical properties and applications.

Structural Analogs

Several structural analogs of the target compound have been reported in the literature:

CompoundCAS NumberKey Structural Difference
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-74-1Contains a piperidine ring instead of an ethyl linker
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole269410-08-4Lacks the ethyl carbamate side chain
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamateNot specifiedContains a phenyl-cyclopropyl system instead of a pyrazole

The piperidine-containing analog (tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) has a similarity score of 0.88 with the target compound, indicating significant structural overlap but with important differences in conformational flexibility and spatial arrangement .

Functional Significance of Structural Variations

The structural variations among these analogs significantly impact their chemical behavior and potential applications:

  • The piperidine-containing analog provides a more rigid structure, potentially influencing binding affinity and selectivity in biological systems

  • The simple 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole lacks the carbamate functionality, limiting its applications in certain pharmaceutical contexts

  • The phenyl-cyclopropyl variant introduces a different electronic environment around the boronic ester, potentially affecting its reactivity in coupling reactions

These structural relationships highlight the modular nature of these compounds and their adaptability for various applications through strategic structural modifications.

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